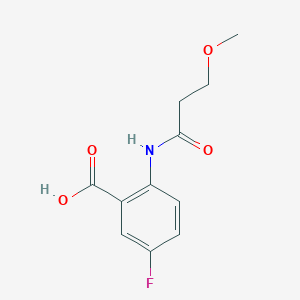

5-Fluoro-2-(3-methoxypropanamido)benzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-(3-methoxypropanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-17-5-4-10(14)13-9-3-2-7(12)6-8(9)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVABAPDGUXETSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxypropanamido)benzoic acid typically involves the following steps:

Fluorination: The starting material, 2-(3-methoxypropanamido)benzoic acid, undergoes fluorination to introduce the fluorine atom at the 5-position of the benzene ring.

Amidation: The fluorinated compound is then subjected to amidation to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(3-methoxypropanamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Fluoro-2-(3-methoxypropanamido)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

5-Fluoro-2-(3-methoxypropanamido)benzoic acid is similar to other fluorinated benzoic acid derivatives, such as 2-fluorobenzoic acid and 3-fluorobenzoic acid. its unique structure, including the presence of the methoxypropanamido group, sets it apart from these compounds. The fluorine atom at the 5-position contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The following table summarizes key structural analogs, their substituents, molecular weights (MW), and melting points (mp):

*Calculated based on molecular formula.

†Estimated from structure.

Key Observations :

- The trifluoromethyl group in 5-Fluoro-2-(trifluoromethyl)benzoic acid () increases hydrophobicity, which may reduce aqueous solubility but enhance binding to lipophilic enzyme pockets.

Antimicrobial Activity

- 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid () exhibits potent antibacterial activity against Staphylococcus aureus (ED₅₀ ≈ 0.15 µg/mL) and synergizes with cell-wall-targeting antibiotics (FICI ≈ 0.35). It inhibits bacterial enzymes UPPS and UPPP, critical for cell wall biosynthesis .

- In contrast, 5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c) () lacks reported antimicrobial data but shares structural similarities with other bioactive benzoic acids.

Protein Binding Affinity

Docking studies () reveal binding energies (ΔG, kcal/mol) for analogs with substituted amido groups:

Biological Activity

5-Fluoro-2-(3-methoxypropanamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by case studies and data tables.

Chemical Structure and Synthesis

The compound features a fluorine atom at the 5-position of the benzoic acid ring and a methoxypropanamide group at the 2-position. The synthesis typically involves acylation reactions where the appropriate benzoic acid derivative is reacted with a methoxypropanamide under controlled conditions to yield the target compound.

Key Synthetic Route:

- Starting Material : 5-Fluorobenzoic acid.

- Reagents : Methoxypropanamide, coupling agents (e.g., DCC or EDC).

- Solvent : Dichloromethane or similar organic solvents.

- Conditions : Stirring at room temperature for several hours, followed by purification via chromatography.

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways pertinent to cancer and inflammatory responses.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study demonstrated that derivatives of benzoic acids with fluorine substitutions could inhibit tubulin polymerization, leading to apoptosis in cancer cells. The presence of the methoxy group is believed to enhance binding affinity to target proteins involved in cell proliferation.

Table 1: Anticancer Activity Data

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12 | Tubulin polymerization inhibition |

| Control (Doxorubicin) | 0.5 | DNA intercalation |

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Case Studies

- In Vitro Studies : A study evaluated the effect of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, highlighting its therapeutic potential in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 5-Fluoro-2-methylbenzoic acid | Moderate | Low |

| 3-Methoxybenzoic acid | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.